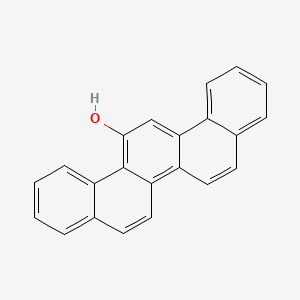
Picen-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picen-13-ol is an organic compound with the molecular formula C22H14O and a molecular weight of 294.346 g/mol It is a derivative of picene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 13th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picen-13-ol typically involves the hydroxylation of picene. One common method is the direct hydroxylation of picene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures to ensure selective hydroxylation at the 13th position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydroxylation of picene using metal catalysts such as palladium (Pd) or platinum (Pt) supported on activated carbon. This method allows for higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Picen-13-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picen-13-one using oxidizing agents like potassium dichromate (K2Cr2O7) or sodium hypochlorite (NaOCl) .
Reduction: The hydroxyl group in this compound can be reduced to form picene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Picen-13-one.
Reduction: Picene.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Picen-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Picen-13-ol involves its interaction with specific molecular targets and pathways. In biological systems, this compound may exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The hydroxyl group in this compound can form hydrogen bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Picen-13-ol can be compared with other hydroxylated derivatives of polycyclic aromatic hydrocarbons, such as:
- Phenanthrene-9-ol
- Anthracene-2-ol
- Chrysene-1-ol
Uniqueness
This compound is unique due to its specific hydroxylation at the 13th position, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
24743-19-9 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
picen-13-ol |
InChI |
InChI=1S/C22H14O/c23-21-13-20-16-7-3-1-5-14(16)9-11-18(20)19-12-10-15-6-2-4-8-17(15)22(19)21/h1-13,23H |
InChI Key |
LCSGKMDEDVIOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C=CC5=CC=CC=C5C4=C(C=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


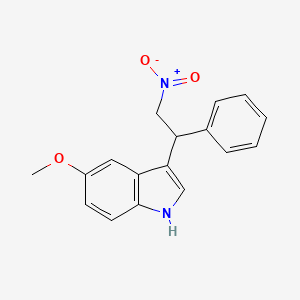
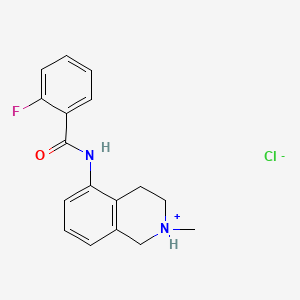
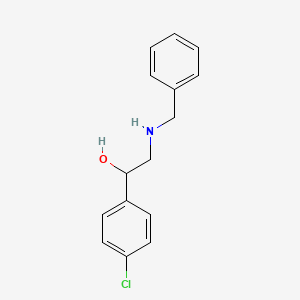
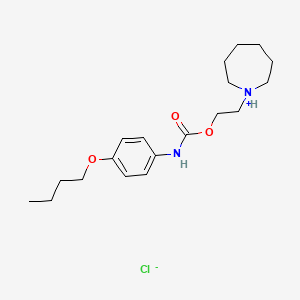
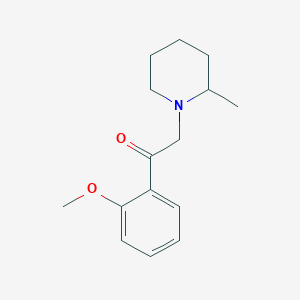

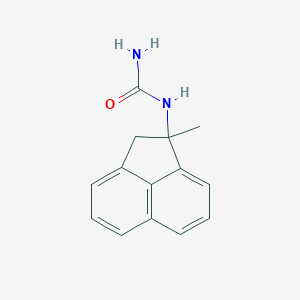

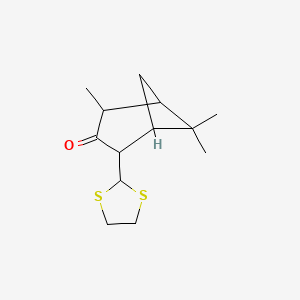
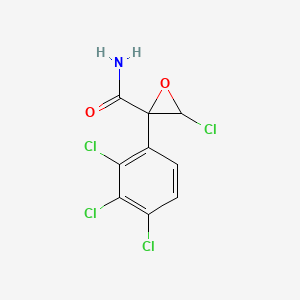
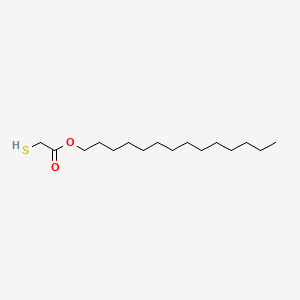
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
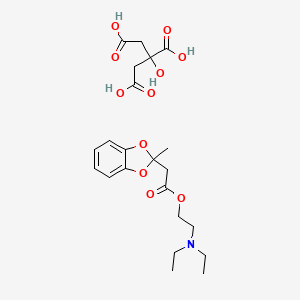
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
